![molecular formula C11H10F3NO B3010036 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 67159-42-6](/img/structure/B3010036.png)
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound with a five-membered pyrrolidine ring . It is a derivative of pyrrolidin-2-one, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is non-planar due to the phenomenon called “pseudorotation”, which allows for increased three-dimensional coverage .Scientific Research Applications
- The pyrrolidine ring, including its derivatives like pyrrolidine-2-one, serves as a versatile scaffold for designing biologically active compounds .
- Trifluoromethyl-substituted pyridine derivatives, including 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one, have demonstrated higher fungicidal activity compared to other derivatives .
Medicinal Chemistry and Drug Discovery
Fungicidal Activity
Electrochemical Polymer Deposition
Fluorinated Organic Chemicals
Stereochemistry and Biological Activity
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse therapeutic applications .
Mode of Action
The pyrrolidine ring is a common feature in many bioactive molecules, suggesting it plays a crucial role in their interaction with biological targets . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
One study showed significant analgesic activity of a related compound, suggesting potential analgesic effects of 4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one .
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQCNBXBTKAVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.